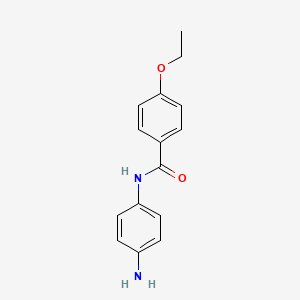

N-(4-Aminophenyl)-4-ethoxybenzamide

Overview

Description

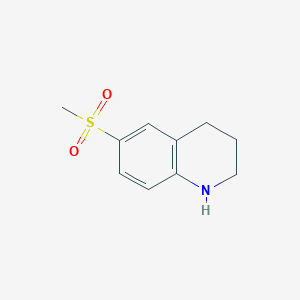

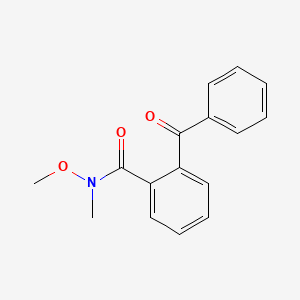

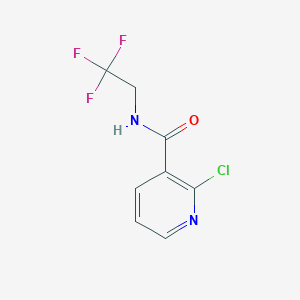

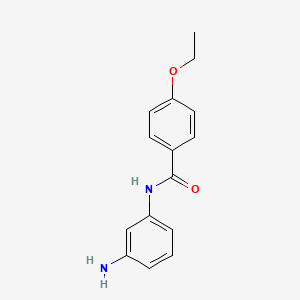

“N-(4-Aminophenyl)-4-ethoxybenzamide” is a compound that likely contains an amine group attached to a benzamide structure . The exact properties would depend on the specific arrangement of these components.

Molecular Structure Analysis

The molecular structure of “N-(4-Aminophenyl)-4-ethoxybenzamide” would likely involve a benzamide core with an amine group and an ethoxy group attached. The exact structure would depend on the positions of these groups .Chemical Reactions Analysis

The chemical reactions involving “N-(4-Aminophenyl)-4-ethoxybenzamide” would depend on the specific conditions and reagents present. For instance, the amine group could potentially undergo reactions such as acylation or alkylation .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(4-Aminophenyl)-4-ethoxybenzamide” would depend on its specific structure. For instance, similar compounds often have a certain molecular weight and may appear as colorless crystals .Scientific Research Applications

Antioxidant Activity

N-(4-Aminophenyl)-4-ethoxybenzamide and its derivatives have been studied for their potential as powerful antioxidants. Electrochemical oxidation studies of amino-substituted benzamide derivatives, including N-(4-Aminophenyl)-4-ethoxybenzamide, reveal their capacity to scavenge free radicals. These compounds undergo complex, pH-dependent oxidation processes, suggesting their effectiveness in radical scavenging activity, which is a key characteristic of antioxidants (Jovanović et al., 2020).

Synthesis and Structural Analysis

N-(4-Aminophenyl)-4-ethoxybenzamide and its analogs have been synthesized and evaluated for various activities, including gastroprokinetic activity. These compounds, especially those bearing six- and seven-membered heteroalicycles, have shown potent activity in this regard (Morie et al., 1995). Additionally, the molecular structure and intermolecular interactions of derivatives of N-(4-Aminophenyl)-4-ethoxybenzamide have been characterized using techniques like X-ray diffraction and computational methods (Karabulut et al., 2014).

Pharmaceutical Impurities

Research has also been conducted on identifying and synthesizing impurities related to pharmaceuticals like Repaglinide, where derivatives of N-(4-Aminophenyl)-4-ethoxybenzamide were studied (Kancherla et al., 2018).

Polyimide Synthesis

In the field of polymer science, N-(4-Aminophenyl)-4-ethoxybenzamide derivatives have been used in the synthesis of novel aromatic polyimides. These polymers have shown significant solubility in organic solvents and high thermal stability, making them useful for various industrial applications (Butt et al., 2005).

Antiprotozoal and Antiviral Activity

Studies have also demonstrated the potential of N-(4-Aminophenyl)-4-ethoxybenzamide derivatives in antiprotozoal and antiviral applications. These compounds have shown activity against parasites and viruses, indicating their potential in developing new therapeutic agents (Ríos Martínez et al., 2014), (Ji et al., 2013).

Other Applications

Additional applications include the development of sensitive biosensors (Karimi-Maleh et al., 2014), studying molar refraction and polarizability in pharmaceuticals (Sawale et al., 2016), and examining its psycho- and neurotropic properties (Podolsky et al., 2017).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-(4-aminophenyl)-4-ethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O2/c1-2-19-14-9-3-11(4-10-14)15(18)17-13-7-5-12(16)6-8-13/h3-10H,2,16H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULSBJEGWQLSWCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-Aminophenyl)-4-ethoxybenzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Fluoro-2-methyl-1H,2H,3H,4H-benzo[B]1,6-naphthyridine-10-carboxylic acid](/img/structure/B3072051.png)

![1-[3-(Trifluoromethyl)benzoyl]-1,4-diazepane](/img/structure/B3072066.png)

![(Propan-2-yl)({[4-(trifluoromethoxy)phenyl]methyl})amine](/img/structure/B3072071.png)

![1-[(2-Bromophenyl)methyl]-1,4-diazepane](/img/structure/B3072079.png)